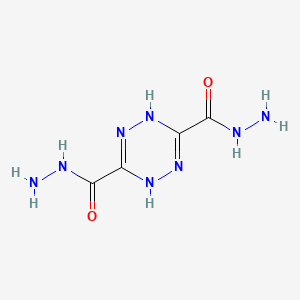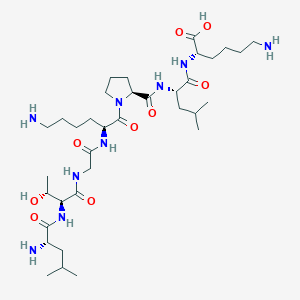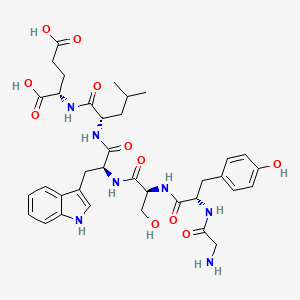
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is a chemical compound with the molecular formula C4H8N8O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide typically involves the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H4N4O4+2N2H4→C4H8N8O2+2H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2,4,5-tetrazine-3,6-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as nitric acid, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include 1,2,4,5-tetrazine-3,6-dicarboxylic acid, hydrazine derivatives, and substituted tetrazine compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide involves its interaction with molecular targets through various pathways. In biological systems, it can act as a prodrug that releases active species upon metabolic activation. The compound’s high nitrogen content and ability to undergo redox reactions make it a versatile agent in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: A closely related compound with similar chemical properties but different applications.
3,6-Diamino-1,2,4,5-tetrazine: Another tetrazine derivative with applications in energetic materials.
3,6-Dihydroxy-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
Uniqueness
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high nitrogen content and ability to form stable complexes with various metals make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
832112-59-1 |
|---|---|
Molekularformel |
C4H8N8O2 |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide |
InChI |
InChI=1S/C4H8N8O2/c5-7-3(13)1-9-11-2(12-10-1)4(14)8-6/h5-6H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) |
InChI-Schlüssel |
WILNQPQTNDVDNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNC(=NN1)C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
